Deracoxib

Description

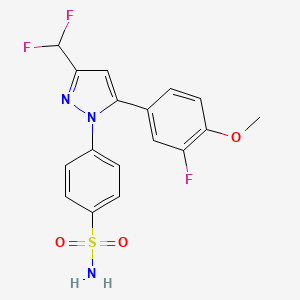

Structure

3D Structure

Propriétés

IUPAC Name |

4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZQAZKAZLXFMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045975 |

Source

|

| Record name | Deracoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169590-41-4 |

Source

|

| Record name | Deracoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169590-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deracoxib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deracoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deracoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deracoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(Difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DERACOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX29JB5XWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The In Vitro Mechanism of Action of Deracoxib: A Technical Guide

Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, exerts its primary therapeutic effects through the targeted inhibition of the cyclooxygenase (COX) enzyme system. This document provides an in-depth examination of the in vitro mechanism of action of this compound, focusing on its enzymatic inhibition, downstream signaling effects, and relevant experimental methodologies for its characterization.

Core Mechanism of Action: Selective COX-2 Inhibition

The central mechanism of this compound is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme isoform induced during inflammatory processes, over the constitutively expressed cyclooxygenase-1 (COX-1).[1][2] COX-1 is responsible for facilitating baseline physiological processes, such as gastric mucosal protection and renal perfusion.[3] In contrast, COX-2 is upregulated by inflammatory stimuli and is responsible for synthesizing inflammatory mediator prostaglandins. By preferentially inhibiting COX-2, this compound reduces the synthesis of prostaglandins involved in pain and inflammation while sparing the protective functions of COX-1 at therapeutic concentrations.[1][4][5]

The selectivity of this compound is a key aspect of its mechanism, and this is quantified by the ratio of the drug concentration required to inhibit 50% of COX-1 activity (IC50) to that required for 50% inhibition of COX-2 activity.[6] It is important to note that these ratios can vary significantly depending on the assay system used (e.g., purified enzymes vs. whole blood assays).[6]

Quantitative Analysis of Cyclooxygenase Inhibition

The potency and selectivity of this compound have been quantified in various in vitro systems. The IC50 values, representing the concentration of the drug required to inhibit 50% of enzyme activity, are critical metrics. Data from canine whole blood assays provide a clinically relevant assessment of selectivity.

| Assay System | Target | IC50 / Ratio | Reference |

| Canine Whole Blood Assay | COX-1 : COX-2 Ratio | 48.5 | [7] |

| Canine Whole Blood Assay | COX-1 IC50 | 15.1 µM | [8] |

| Canine Whole Blood Assay | COX-2 IC50 | 0.23 µM | [8] |

| Purified Enzyme Assay | COX-1 : COX-2 Ratio | 1275 | [6] |

Note: IC50 values and ratios can differ based on the experimental setup, such as the use of purified enzymes versus cellular or whole blood assays.[6]

Downstream Effects: Inhibition of Prostaglandin Synthesis

The inhibition of COX-2 by this compound directly leads to a decrease in the production of key pro-inflammatory prostaglandins. In vitro studies using lipopolysaccharide (LPS)-stimulated human or canine whole blood consistently demonstrate that this compound inhibits COX-2-mediated prostaglandin E2 (PGE2) production.[4] Data also indicate that this compound inhibits the production of PGE1 and 6-keto PGF1.[4] This reduction in prostanoid synthesis is the biochemical basis for the drug's anti-inflammatory and analgesic effects.

COX-Independent Mechanisms in Oncology

Beyond its anti-inflammatory role, this compound has been investigated for its antineoplastic properties, where its mechanism may extend beyond COX-2 inhibition.[9] Studies on canine cancer cell lines in vitro have shown that this compound can inhibit cell proliferation and induce apoptosis, often at concentrations higher than those required for COX-2 inhibition.[9][10][11]

In some cancer cell lines, such as canine mammary carcinoma (CMT-U27), this compound has been shown to potentiate doxorubicin-induced G0/G1 cell cycle arrest and augment apoptosis.[10][12] This synergistic effect suggests a COX-independent mechanism, potentially involving the modulation of anti-apoptotic proteins like Bcl-2.[12] However, in canine osteosarcoma cell lines, cytotoxic concentrations of this compound did not result in DNA fragmentation, a hallmark of apoptosis, suggesting the mechanism of cell death may be cell-type specific.[9][11]

| Cell Line | Effect | IC50 / Concentration | Reference |

| Canine Osteosarcoma (POS, HMPOS, COS31) | Inhibition of Cell Viability | 70 - 150 µM | [9][11] |

| Canine Mammary Carcinoma (CMT-U27) | Apoptosis Induction (Significant) | ≥ 250 µM | [10] |

| Canine Mammary Carcinoma (CMT-U27) | Synergistic Apoptosis with Doxorubicin | 100 - 250 µM | [12] |

Experimental Protocols

In Vitro COX Inhibition Assay (Whole Blood Method)

This assay is widely used to determine the COX-1 and COX-2 selectivity of NSAIDs in a physiologically relevant matrix.[7][8][13]

-

Objective: To measure the IC50 of this compound for COX-1 and COX-2 in canine whole blood.

-

Methodology:

-

Blood Collection: Collect heparinized whole blood from healthy canine subjects.

-

COX-1 Assay (Thromboxane B2 Synthesis):

-

Aliquots of whole blood are incubated with this compound at various concentrations or a vehicle control.

-

The blood is allowed to clot at 37°C for 1 hour, which triggers platelet activation and COX-1-mediated thromboxane A2 (TXA2) synthesis.

-

Serum is harvested by centrifugation.

-

The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured in the serum using an enzyme immunoassay (EIA) or LC-MS/MS.[7][8]

-

-

COX-2 Assay (Prostaglandin E2 Synthesis):

-

Aliquots of whole blood are pre-incubated with this compound at various concentrations or a vehicle control.

-

Lipopolysaccharide (LPS) is added to the blood to induce the expression and activity of COX-2 in monocytes.

-

The samples are incubated at 37°C for 24 hours.[7]

-

Plasma is harvested by centrifugation.

-

Prostaglandin E2 (PGE2) levels are quantified using an EIA or LC-MS/MS.[7][8]

-

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. IC50 values are determined by plotting inhibition versus drug concentration.

-

Cell Viability Assay (MTT Method)

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.[10][12]

-

Objective: To determine the IC50 for cell viability in response to this compound treatment.

-

Methodology:

-

Cell Culture: Plate canine cancer cells (e.g., osteosarcoma or mammary carcinoma) in 96-well plates and allow them to adhere overnight.

-

Treatment: Expose cells to a range of this compound concentrations for a specified period (e.g., 72 hours).[11]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 is calculated from the dose-response curve.

-

Apoptosis Assay (Annexin V-FITC Flow Cytometry)

This method quantifies the induction of apoptosis by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

-

Objective: To determine if this compound induces apoptosis in cancer cells.

-

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the viability assay.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with a binding buffer.

-

Staining: Resuspend cells in a solution containing Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye like Propidium Iodide (PI).

-

Annexin V: Binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but stains late apoptotic and necrotic cells.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.

-

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Deramaxx) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 3. Deramaxx™(this compound) [dailymed.nlm.nih.gov]

- 4. cdn.ymaws.com [cdn.ymaws.com]

- 5. In vivo effects of carprofen, this compound, and etodolac on prostanoid production in blood, gastric mucosa, and synovial fluid in dogs with chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by robenacoxib: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. The Effects of Piroxicam and this compound on Canine Mammary Tumour Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the effects of this compound and piroxicam on the in vitro viability of osteosarcoma cells from dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic growth inhibitory effect of this compound with doxorubicin against a canine mammary tumor cell line, CMT-U27 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

Deracoxib Cyclooxygenase-2 Selectivity Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies used to determine the cyclooxygenase-2 (COX-2) selectivity of Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) from the coxib class. This document details the experimental protocols for key in vitro assays, presents quantitative data in a comparative format, and visualizes the essential pathways and workflows involved in the assessment of COX-2 inhibition.

Introduction: this compound and the Cyclooxygenase Enzymes

This compound is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine, primarily in dogs, to manage pain and inflammation associated with osteoarthritis, as well as postoperative orthopedic and dental pain.[1][2] Its therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes.[1]

There are two primary isoforms of the COX enzyme:

-

COX-1 (Cyclooxygenase-1): This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a vital role in physiological functions. These include protecting the gastrointestinal mucosa, maintaining renal blood flow, and mediating platelet aggregation.[3]

-

COX-2 (Cyclooxygenase-2): This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by pro-inflammatory stimuli such as cytokines and mitogens.[4] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[2]

The central premise for developing selective NSAIDs like this compound is to inhibit the pro-inflammatory COX-2 enzyme while sparing the protective functions of the COX-1 enzyme, thereby reducing the risk of common NSAID-related side effects, particularly gastrointestinal issues.[2][5]

Methodologies for Assessing COX-2 Selectivity

The selectivity of an NSAID for COX-2 over COX-1 is quantified by comparing its inhibitory potency against both enzyme isoforms. This is typically expressed as a selectivity ratio, calculated from the 50% inhibitory concentrations (IC50).

Selectivity Ratio = IC50 (COX-1) / IC50 (COX-2)

A higher ratio signifies greater selectivity for COX-2. It is crucial to note that these ratios can vary significantly depending on the assay system used.[6] The most common and relevant methods are detailed below.

In Vitro Whole Blood Assay (WBA)

The whole blood assay is considered highly relevant for evaluating NSAID selectivity as it closely mimics the physiological environment.[7][8] It utilizes whole blood as a source for both COX isoforms—COX-1 from platelets and inducible COX-2 from monocytes—and accounts for factors like drug binding to plasma proteins.[7]

Experimental Protocol: COX-1 Activity (Platelet Thromboxane B2 Production)

-

Blood Collection: Collect fresh blood from the target species (e.g., canine, human) into tubes containing no anticoagulant.

-

Incubation with Inhibitor: Immediately aliquot 1 mL of whole blood into tubes pre-loaded with various concentrations of this compound (or vehicle control, e.g., DMSO).

-

Clotting Induction: Incubate the tubes at 37°C for 1 hour to allow the blood to clot. This process activates platelets, leading to the production of thromboxane A2 (TXA2) via COX-1.

-

Serum Separation: Centrifuge the samples to separate the serum.

-

Metabolite Measurement: Measure the concentration of Thromboxane B2 (TXB2), the stable metabolite of TXA2, in the serum using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).[9][10][11]

-

Data Analysis: Calculate the percent inhibition of TXB2 production for each this compound concentration relative to the vehicle control and determine the IC50 value for COX-1.

Experimental Protocol: COX-2 Activity (Monocyte Prostaglandin E2 Production)

-

Blood Collection: Collect fresh blood from the target species into tubes containing an anticoagulant (e.g., heparin).

-

Incubation with Inhibitor: Pre-incubate aliquots of heparinized blood with various concentrations of this compound (or vehicle control).

-

COX-2 Induction: Add an inflammatory stimulus, typically bacterial lipopolysaccharide (LPS), to induce the expression and activity of COX-2 in the blood's monocyte population.[9][10][11]

-

Extended Incubation: Incubate the samples at 37°C for an extended period, usually 24 hours, to allow for COX-2 expression and subsequent prostaglandin synthesis.[10]

-

Plasma Separation: Centrifuge the samples to separate the plasma.

-

Metabolite Measurement: Measure the concentration of Prostaglandin E2 (PGE2) in the plasma using a specific EIA or RIA.[9][10]

-

Data Analysis: Calculate the percent inhibition of PGE2 production for each this compound concentration and determine the IC50 value for COX-2.

Purified Recombinant Enzyme Assays

These assays use purified COX-1 and COX-2 enzymes, often from recombinant sources, to assess inhibition in a cell-free system. This method removes cellular complexities but may not fully reflect the drug's behavior in a biological system.

Experimental Protocol: Recombinant Enzyme Inhibition

-

Enzyme Preparation: Reconstitute purified/recombinant ovine COX-1 or human COX-2 with hematin.

-

Inhibitor Pre-incubation: Pre-incubate the reconstituted enzyme at a specified temperature (e.g., 25°C or 37°C) with varying concentrations of this compound.[12]

-

Initiate Reaction: Add the substrate, arachidonic acid (often radiolabeled, e.g., [1-14C]arachidonic acid), to start the enzymatic reaction.[12]

-

Reaction Quenching: Stop the reaction after a short, defined period (e.g., 30 seconds) by adding an acid.

-

Product Quantification: Quantify the amount of prostaglandin product formed. If a radiolabeled substrate is used, this involves separating the prostaglandin products and measuring their radioactivity.[12]

-

Data Analysis: Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity ratio.

Reporter Gene Assays

Reporter gene assays are used to evaluate a compound's effect on the transcriptional regulation of the COX-2 gene, rather than direct enzyme inhibition.

Experimental Protocol: COX-2 Promoter Activity

-

Cell Line and Construct: Use a suitable cell line (e.g., HEK 293) that has been stably transfected with a reporter vector. This vector contains the promoter region of the COX-2 gene linked to a reporter gene, such as luciferase.[13][14]

-

Cell Treatment: Culture the cells and treat them with a known inducer of COX-2 expression (e.g., TNF-α, EGF) in the presence of varying concentrations of this compound.[13]

-

Incubation: Incubate the cells for a period sufficient to allow for gene transcription and translation (e.g., 6 hours).[14]

-

Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

-

Signal Measurement: Measure the light output (luminescence) using a luminometer. The signal intensity is directly proportional to the activity of the COX-2 promoter.

-

Data Analysis: Determine the concentration of this compound required to inhibit the induction of the reporter gene, providing insight into its effects on COX-2 gene expression.

Quantitative Analysis of this compound's COX-2 Selectivity

The COX-2 selectivity of this compound has been evaluated across various species and assay types. The following tables summarize the reported IC50 values and calculated selectivity ratios. A significant discrepancy often exists between the results from purified enzyme assays and the more physiologically relevant whole blood assays.[6]

| Table 1: this compound COX-2 Selectivity in Canine Assays | |||

| Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Canine Whole Blood Assay | - | - | 12 |

| Canine Whole Blood Assay | - | - | 48.5 |

Data sourced from multiple studies, highlighting the variability in reported selectivity ratios even within the same assay type. The difference may be attributed to variations in specific experimental conditions.[6][10]

| Table 2: this compound COX-2 Selectivity in Other In Vitro Assays | |||

| Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Purified Enzymes Assay | - | - | 1275 |

| Equine Whole Blood Assay | - | - | 25.67 |

Note the exceptionally high selectivity ratio from the purified enzyme assay, which often overestimates selectivity compared to whole blood assays where protein binding plays a significant role.[6][15]

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the core signaling pathway and experimental workflows.

COX Signaling Pathway

Caption: The Cyclooxygenase (COX) signaling pathway and the selective action of this compound.

Experimental Workflow: Whole Blood Assay

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Veterinary Partner - VIN [veterinarypartner.vin.com]

- 3. cdn.ymaws.com [cdn.ymaws.com]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by robenacoxib: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human COX-2 Luciferase - (LUCPorter™) Stable Reporter Cell Line (NBP2-31109): Novus Biologicals [novusbio.com]

- 14. researchgate.net [researchgate.net]

- 15. madbarn.com [madbarn.com]

An In-depth Technical Guide on the Molecular Structure and Activity Relationship of Deracoxib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which demonstrates selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity profile theoretically offers a reduced risk of gastrointestinal adverse effects compared to non-selective NSAIDs, which also inhibit the constitutively expressed cyclooxygenase-1 (COX-1) enzyme responsible for homeostatic functions.[3] this compound is primarily used in veterinary medicine for the management of pain and inflammation associated with osteoarthritis and for postoperative pain in dogs.[2] This technical guide provides a comprehensive overview of the molecular structure of this compound, its structure-activity relationship (SAR), and the experimental methodologies used to characterize its activity.

Molecular Structure of this compound

This compound is a diaryl-substituted pyrazole with the chemical name 4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide.[1] Its molecular formula is C₁₇H₁₄F₃N₃O₃S, and it has a molecular weight of 397.37 g/mol .[2]

The core structure of this compound features a central pyrazole ring substituted with two aryl groups at adjacent positions. Key functional groups that are critical for its biological activity include:

-

Sulfonamide Moiety (-SO₂NH₂): This group is a hallmark of many coxibs and is crucial for the selective inhibition of COX-2.

-

Difluoromethyl Group (-CF₂H): This electron-withdrawing group influences the electronic properties of the pyrazole ring.

-

3-Fluoro-4-methoxyphenyl Group: This substituted phenyl ring contributes to the overall lipophilicity and binding affinity of the molecule.

Structure-Activity Relationship (SAR) and Mechanism of Action

The selective inhibition of COX-2 by this compound is a direct consequence of its molecular structure, which allows it to bind with high affinity to the active site of the COX-2 enzyme while having a lower affinity for the COX-1 active site.

The primary determinant of this selectivity is the sulfonamide group . The active site of the COX-2 enzyme possesses a hydrophilic side pocket that is absent in the COX-1 enzyme due to the substitution of a valine residue in COX-2 for a bulkier isoleucine residue in COX-1.[4] The sulfonamide moiety of this compound is able to fit into this side pocket and form hydrogen bonds with the amino acid residues within, such as Arginine 513.[4][5] This interaction anchors the drug molecule in a favorable conformation for potent inhibition.

The diaryl-substituted pyrazole scaffold provides the necessary framework for the molecule to orient itself correctly within the hydrophobic channel of the COX active site. The phenyl rings engage in van der Waals interactions with hydrophobic residues lining the channel, contributing to the overall binding affinity.

The difluoromethyl group at the 3-position of the pyrazole ring is an important feature that enhances the potency of this compound. The electron-withdrawing nature of this group can influence the acidity of the pyrazole ring and modulate the electronic interactions with the enzyme's active site.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by determining its half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) is used as a measure of the drug's COX-2 selectivity.

| Enzyme | This compound IC₅₀ (µM) | Reference |

| Canine COX-1 | 3.80 | [6] |

| Canine COX-2 | 0.078 | [6] |

| COX-1/COX-2 Ratio | 48.5 | [6] |

| Drug | Canine COX-1 IC₅₀ (µM) | Canine COX-2 IC₅₀ (µM) | COX-1/COX-2 Ratio | Reference |

| This compound | 3.80 | 0.078 | 48.5 | [6] |

| Robenacoxib | 5.8 | 0.045 | 128.8 | [6] |

| Nimesulide | 1.4 | 0.048 | 29.2 | [6] |

| Meloxicam | 2.5 | 0.34 | 7.3 | [6] |

Experimental Protocols

In Vitro COX Inhibition Assay (Canine)

This assay is used to determine the in vitro potency and selectivity of a compound against canine COX-1 and COX-2 enzymes.

Materials:

-

Canine COX-1 and COX-2 enzymes (recombinant or purified)

-

Arachidonic acid (substrate)

-

This compound and other test compounds

-

Assay buffer (e.g., Tris-HCl)

-

Cofactors (e.g., heme, glutathione)

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) or other prostanoids

Procedure:

-

Prepare serial dilutions of this compound and control compounds in a suitable solvent (e.g., DMSO).

-

In a multi-well plate, add the assay buffer, cofactors, and the appropriate COX enzyme (COX-1 or COX-2).

-

Add the test compounds to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Quantify the amount of PGE₂ produced using an EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Canine Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it accounts for factors such as plasma protein binding.

Materials:

-

Freshly collected heparinized whole blood from healthy dogs

-

Lipopolysaccharide (LPS) to induce COX-2 expression

-

This compound and other test compounds

-

EIA kit for PGE₂ and Thromboxane B₂ (TXB₂)

Procedure:

-

COX-2 Inhibition: a. Aliquot the heparinized whole blood into tubes. b. Add various concentrations of this compound or vehicle control. c. Add LPS to induce COX-2 expression and prostaglandin synthesis. d. Incubate the blood for a specified period (e.g., 24 hours) at 37°C. e. Centrifuge the samples to separate the plasma. f. Measure the PGE₂ concentration in the plasma using an EIA kit.

-

COX-1 Inhibition: a. Aliquot the whole blood into tubes without anticoagulant to allow clotting. b. Add various concentrations of this compound or vehicle control. c. Incubate the blood for a specified time (e.g., 1 hour) at 37°C to allow for platelet activation and thromboxane production. d. Centrifuge the samples to separate the serum. e. Measure the TXB₂ (a stable metabolite of TXA₂) concentration in the serum using an EIA kit.

-

Calculate the IC₅₀ values for COX-1 and COX-2 inhibition as described in the in vitro assay protocol.

Signaling Pathway

This compound exerts its anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme, which is a key enzyme in the arachidonic acid cascade.

Conclusion

This compound's efficacy as a selective COX-2 inhibitor is firmly rooted in its distinct molecular architecture. The strategic placement of the sulfonamide group, in conjunction with the diaryl-substituted pyrazole core and the difluoromethyl moiety, allows for potent and selective binding to the COX-2 enzyme. This detailed understanding of its structure-activity relationship, supported by robust in vitro and ex vivo experimental data, underscores its value in veterinary medicine for the targeted management of pain and inflammation. Further research into the nuances of its interaction with the COX-2 active site may pave the way for the design of next-generation anti-inflammatory agents with even greater selectivity and improved safety profiles.

References

- 1. vetlexicon.com [vetlexicon.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. NSAIDs: Comparative Toxicity and Drug Interactions - WSAVA2013 - VIN [vin.com]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

Deracoxib's Binding Affinity to Canine Cyclooxygenase Isoforms: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is widely utilized in veterinary medicine for the management of pain and inflammation in canines. Its therapeutic efficacy is rooted in the selective inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins. Understanding the differential binding affinity of this compound to the two primary COX isoforms, COX-1 and COX-2, is fundamental to comprehending its mechanism of action and clinical profile. This technical guide provides an in-depth analysis of this compound's binding affinity to canine COX-1 and COX-2, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory potency of this compound against canine COX-1 and COX-2 is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity of this compound for COX-2 over COX-1 is a critical parameter, as COX-1 is constitutively expressed and involved in physiological functions such as gastric mucosal protection and platelet aggregation, while COX-2 is primarily induced during inflammation. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2, suggesting a potentially lower risk of gastrointestinal side effects.

The binding affinity of this compound has been evaluated using various in vitro systems, principally purified enzyme assays and whole blood assays. Purified enzyme assays utilize isolated, recombinant canine COX-1 and COX-2 to determine direct inhibitory activity. In contrast, whole blood assays provide a more physiologically relevant model by measuring the inhibition of prostanoid production in the presence of blood cells and plasma proteins.

Below is a summary of the reported IC50 values for this compound against canine COX-1 and COX-2 from these two key experimental approaches.

| Assay Type | Canine COX-1 IC50 (μM) | Canine COX-2 IC50 (μM) | COX-1/COX-2 IC50 Ratio | Reference |

| Purified Enzyme Assay | Not explicitly stated, but ratio is high | Not explicitly stated, but ratio is high | 1275 | Gierse et al., 2002[1] |

| Canine Whole Blood Assay | 2.33 | 0.048 | 48.5 | King et al., 2010[2][3] McCann et al., 2004[1] |

Note: The significant difference in the COX-1/COX-2 IC50 ratio between the purified enzyme and whole blood assays highlights the importance of the experimental context. The whole blood assay is generally considered more predictive of in vivo selectivity due to factors like plasma protein binding.

Experimental Protocols

A thorough understanding of the methodologies employed to derive the binding affinity data is crucial for the critical evaluation and replication of these findings.

Canine Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay measures the ability of a compound to inhibit COX-1 and COX-2 activity in a physiologically relevant environment.

a. COX-1 Activity Determination: [2][4]

-

Principle: Measures the production of thromboxane B2 (TxB2), a stable metabolite of the COX-1-dependent product thromboxane A2, during whole blood clotting.

-

Procedure:

-

Venous blood is collected from healthy canines into tubes without anticoagulant.

-

Aliquots of the whole blood are incubated with varying concentrations of this compound or a vehicle control.

-

The blood is allowed to clot at 37°C for a specified period (e.g., 1 hour).[2]

-

The clotting process activates platelets, leading to COX-1-mediated TxB2 production.

-

Following incubation, the serum is separated by centrifugation.

-

The concentration of TxB2 in the serum is quantified using a validated immunoassay (e.g., ELISA).

-

The IC50 value is calculated by plotting the percentage of TxB2 inhibition against the log concentration of this compound.

-

b. COX-2 Activity Determination: [2][4]

-

Principle: Measures the production of prostaglandin E2 (PGE2) by monocytes/macrophages following stimulation with lipopolysaccharide (LPS), a potent inducer of COX-2 expression and activity.

-

Procedure:

-

Venous blood is collected from healthy canines into tubes containing an anticoagulant (e.g., heparin).

-

Aliquots of the whole blood are incubated with varying concentrations of this compound or a vehicle control.

-

LPS is added to the blood samples to induce COX-2 expression and activity.

-

The samples are incubated at 37°C for an extended period (e.g., 24 hours) to allow for COX-2 induction and subsequent PGE2 production.[2]

-

Following incubation, plasma is separated by centrifugation.

-

The concentration of PGE2 in the plasma is quantified using a validated immunoassay (e.g., ELISA).

-

The IC50 value is calculated by plotting the percentage of PGE2 inhibition against the log concentration of this compound.

-

Purified Canine Enzyme Assay

This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of isolated canine COX-1 and COX-2.

-

Principle: Utilizes recombinant canine COX-1 and COX-2 enzymes to catalyze the conversion of a substrate (typically arachidonic acid) into prostaglandins. The amount of prostaglandin produced is then measured in the presence and absence of the inhibitor.

-

General Procedure:

-

Recombinant canine COX-1 and COX-2 enzymes are expressed and purified.

-

The enzymes are incubated with a known concentration of arachidonic acid and varying concentrations of this compound or a vehicle control in a suitable buffer system.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is terminated, and the amount of a specific prostaglandin (e.g., PGE2) produced is quantified, often using techniques like radioimmunoassay (RIA) or enzyme immunoassay (EIA).

-

The IC50 value is determined by analyzing the dose-response curve of enzyme inhibition.

-

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the cyclooxygenase (COX) pathway, highlighting the roles of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and thromboxanes.

Caption: Canine Cyclooxygenase (COX) Signaling Pathway.

Experimental Workflow

The following diagram outlines the experimental workflow for determining the COX-1 and COX-2 inhibitory activity of this compound using the canine whole blood assay.

Caption: Canine Whole Blood Assay Workflow.

Conclusion

The available data robustly demonstrates that this compound is a selective inhibitor of canine COX-2. While purified enzyme assays indicate a very high degree of selectivity, the more physiologically representative whole blood assays show a more moderate, yet still significant, preference for COX-2 over COX-1. This selectivity profile underpins this compound's clinical utility in providing anti-inflammatory and analgesic effects while minimizing the risk of adverse events associated with the inhibition of COX-1. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of selective NSAIDs for veterinary applications.

References

Unveiling the Anti-Inflammatory Efficacy of Deracoxib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, has demonstrated significant anti-inflammatory properties, primarily through its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This technical guide provides an in-depth analysis of the anti-inflammatory characteristics of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining comprehensive experimental protocols for its evaluation. Visual representations of its signaling pathway and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.

Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, a key mediator in the inflammatory cascade.[1][2][3][4] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, this compound's preference for COX-2 at therapeutic doses allows for the modulation of inflammation while minimizing the adverse effects associated with COX-1 inhibition, such as gastrointestinal ulceration and impaired platelet function.[2][4]

The arachidonic acid cascade is the central pathway through which NSAIDs mediate their effects. In response to inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane.[5] The cyclooxygenase enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins, including prostaglandin E2 (PGE2), a potent inflammatory mediator.[5] this compound's inhibition of COX-2 curtails the production of these pro-inflammatory prostaglandins, thereby reducing pain, swelling, and other signs of inflammation.[6][7]

Figure 1: this compound's Mechanism of Action

Quantitative Data on Anti-Inflammatory Properties

The selective inhibition of COX-2 by this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro COX-1 and COX-2 Inhibition

| Assay Type | Species | This compound IC50 (µM) - COX-1 | This compound IC50 (µM) - COX-2 | COX-1/COX-2 Selectivity Ratio | Reference |

| Canine Whole Blood Assay | Canine | 48.5 | 1.0 | 48.5 | [8] |

| Cloned Canine Cyclooxygenase | Canine | >100 | 0.08 | >1250 | [6] |

IC50: The half maximal inhibitory concentration.

Table 2: In Vivo Efficacy in a Canine Urate Crystal-Induced Synovitis Model

| Treatment Group | Dose (mg/kg) | Peak Vertical Force (% of baseline) | Lameness Score (0-5 scale) | Reference |

| Placebo | 0 | 45 ± 8 | 3.8 ± 0.5 | [9][10] |

| This compound | 1 | 75 ± 10 | 1.5 ± 0.7 | [9][10] |

| This compound | 3 | 88 ± 6 | 0.8 ± 0.4 | [9][10] |

| This compound | 10 | 92 ± 5 | 0.5 ± 0.3 | [9][10] |

Values are represented as mean ± standard deviation.

Table 3: Effect of this compound on Prostaglandin E2 (PGE2) Production

| Study Type | Model | Treatment | PGE2 Reduction (%) | Reference |

| In Vitro | LPS-stimulated canine whole blood | This compound (1 µM) | 85 | [6] |

| In Vivo | Canine Osteoarthritis (Synovial Fluid) | This compound (1-2 mg/kg/day) | 65 | [11] |

LPS: Lipopolysaccharide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for key experiments used to evaluate the anti-inflammatory properties of this compound.

Canine Whole Blood Assay for COX Selectivity

This in vitro assay determines the selective inhibition of COX-1 and COX-2 by measuring the production of their respective primary products, Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2).

Materials:

-

Freshly collected heparinized and non-anticoagulated canine whole blood

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Enzyme Immunoassay (EIA) kits for TxB2 and PGE2

-

Incubator, centrifuge, and microplate reader

Protocol:

-

COX-1 (TxB2) Assay:

-

Aliquot 1 mL of non-anticoagulated whole blood into tubes.

-

Add varying concentrations of this compound or vehicle (DMSO) to the tubes.

-

Incubate at 37°C for 1 hour to allow for blood clotting and subsequent TxB2 production.

-

Centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.

-

Collect the serum and store at -80°C until analysis.

-

Quantify TxB2 levels using a specific EIA kit according to the manufacturer's instructions.

-

-

COX-2 (PGE2) Assay:

-

Aliquot 1 mL of heparinized whole blood into tubes.

-

Add varying concentrations of this compound or vehicle (DMSO).

-

Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression and PGE2 synthesis.

-

Incubate at 37°C for 24 hours.

-

Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Collect the plasma and store at -80°C until analysis.

-

Quantify PGE2 levels using a specific EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TxB2 and PGE2 production for each this compound concentration compared to the vehicle control.

-

Determine the IC50 values for COX-1 and COX-2 by plotting the percentage inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the COX-1/COX-2 selectivity ratio by dividing the IC50 for COX-1 by the IC50 for COX-2.

-

Figure 2: Canine Whole Blood Assay Workflow

Canine Urate Crystal-Induced Synovitis Model

This in vivo model is used to assess the efficacy of anti-inflammatory drugs in a model of acute, painful synovitis that mimics aspects of gouty arthritis.

Materials:

-

Healthy, adult mixed-breed dogs

-

Sodium urate crystals

-

Sterile saline

-

This compound oral formulation

-

Force plate analysis system

-

Validated pain and lameness scoring systems (e.g., Glasgow Composite Measure Pain Scale, Visual Analog Scale)

Protocol:

-

Acclimation and Baseline Measurements:

-

Acclimate dogs to the housing and experimental procedures for at least 7 days.

-

Obtain baseline measurements for lameness (force plate analysis) and pain (validated scoring systems).

-

-

Induction of Synovitis:

-

Treatment Administration:

-

Administer this compound or a placebo orally at a predetermined time relative to the induction of synovitis (e.g., 2 hours prior).

-

-

Post-Induction Assessments:

-

At specified time points (e.g., 2, 4, 6, 8, 12, and 24 hours post-induction), perform lameness assessments using a force plate to measure peak vertical force and vertical impulse.

-

Simultaneously, assess pain using a validated scoring system, performed by a blinded observer.

-

-

Data Analysis:

-

Compare the changes in force plate parameters and pain/lameness scores between the this compound-treated and placebo groups over time using appropriate statistical methods (e.g., ANOVA with repeated measures).

-

Figure 3: Urate Crystal-Induced Synovitis Model Workflow

Conclusion

This compound is a potent and selective COX-2 inhibitor with well-documented anti-inflammatory properties. Its mechanism of action, centered on the reduction of pro-inflammatory prostaglandin synthesis, has been consistently demonstrated in both in vitro and in vivo models. The quantitative data presented in this guide highlight its efficacy in reducing inflammatory markers and clinical signs of inflammation. The detailed experimental protocols provided offer a framework for the continued investigation and evaluation of this compound and other novel anti-inflammatory compounds. This comprehensive overview serves as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this compound's therapeutic potential.

References

- 1. academy.royalcanin.com [academy.royalcanin.com]

- 2. dvm360.com [dvm360.com]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. Cyclooxygenase selectivity of nonsteroidal anti-inflammatory drugs in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. How to Assess Perioperative Pain in Dogs and Cats - WSAVA 2018 Congress - VIN [vin.com]

- 7. PGE2 concentrations in renal venous plasma and renal lymph during basal and stimulated conditions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orthovetsupersite.com [orthovetsupersite.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. vettimes.com [vettimes.com]

- 11. In vivo effects of carprofen, this compound, and etodolac on prostanoid production in blood, gastric mucosa, and synovial fluid in dogs with chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Deracoxib in Canine Orthopedic Surgery Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity allows for the targeted inhibition of inflammatory pathways while sparing the protective functions of the cyclooxygenase-1 (COX-1) enzyme, which is crucial for gastric mucosal protection and platelet aggregation.[1] In veterinary medicine, this compound is utilized for the management of pain and inflammation associated with osteoarthritis and orthopedic surgery in dogs.[1][2] These application notes provide detailed protocols for the use of this compound in established canine orthopedic surgery pain models, guidance on pain assessment, and a summary of relevant efficacy data.

Mechanism of Action: COX-2 Inhibition in the Inflammatory Cascade

Orthopedic surgery induces tissue trauma, initiating a complex inflammatory cascade. Damaged cell membranes release arachidonic acid, which is metabolized by cyclooxygenase (COX) enzymes into prostaglandins. Prostaglandin E2 (PGE2) is a key mediator of inflammation, sensitizing nociceptors and contributing to pain, swelling, and hyperalgesia.[3][4] this compound selectively inhibits COX-2, the inducible isoform of the COX enzyme that is upregulated at sites of inflammation, thereby reducing the production of PGE2 and mitigating the inflammatory response.[5][6]

Experimental Protocols

Canine Orthopedic Surgery Pain Model: Cranial Cruciate Ligament Transection (CCLT)

The CCLT model is a well-established method for inducing joint instability and subsequent pain and osteoarthritis, mimicking a common clinical condition in dogs.[7][8]

Surgical Protocol:

-

Anesthesia: Administer pre-anesthetic medication followed by induction and maintenance with a suitable anesthetic agent (e.g., isoflurane).

-

Aseptic Preparation: Surgically prepare the stifle (knee) joint.

-

Arthrotomy: Perform a lateral parapatellar arthrotomy to expose the stifle joint.

-

Ligament Transection: Identify and transect the cranial cruciate ligament using a scalpel blade.

-

Joint Lavage and Closure: Lavage the joint with sterile saline and close the joint capsule, subcutaneous tissues, and skin in routine fashion.

Drug Administration Protocol

-

This compound Dosing: For postoperative orthopedic pain, the recommended dosage is 3-4 mg/kg administered orally once daily.[2]

-

Timing of Administration: The initial dose should be administered approximately 30-60 minutes prior to surgery to ensure therapeutic drug levels at the time of tissue trauma.

-

Duration of Treatment: Continue daily administration for a period of up to 7 days post-surgery.[2]

Pain Assessment Protocols

a) Glasgow Composite Measure Pain Scale - Short Form (CMPS-SF)

The CMPS-SF is a validated behavioral pain scoring system for acute pain in dogs.[9][10][11][12]

Scoring Protocol:

-

The scale consists of six behavioral categories: vocalization, attention to the wound, mobility, response to touch, demeanor, and posture/activity.[9][12]

-

Each category has a set of descriptors with corresponding numerical scores.

-

The observer selects the descriptor that best fits the dog's behavior in each category.

-

The total score is the sum of the scores from all categories, with a maximum score of 24 (or 20 if mobility cannot be assessed).[9][10]

-

An analgesic intervention score of ≥6/24 (or ≥5/20) is recommended.[10]

b) Colorado State University Canine Acute Pain Scale

This is another commonly used pain scale that incorporates both observational and interactive components.[13][14][15][16][17]

Scoring Protocol:

-

The scale evaluates psychological and behavioral responses, as well as the response to palpation.[13][15]

-

A numerical score from 0 to 4 is assigned based on the observed behaviors and reactions.[16]

-

The scale includes visual aids to assist in scoring.

-

A score is assigned for both observation and palpation, and these can be used to guide analgesic therapy.

c) Force Plate Analysis

Force plate analysis provides an objective, quantitative assessment of limb function by measuring ground reaction forces.[18][19][20][21][22]

Protocol:

-

Acclimatization: Acclimate the dog to the force plate and the handler.

-

Gait: Trot the dog across the force plate at a consistent velocity.

-

Data Collection: Collect multiple valid trials where the desired limb strikes the force plate cleanly.

-

Parameters: Key parameters to analyze include Peak Vertical Force (PVF) and Vertical Impulse (VI).

-

Analysis: Compare the data from the operated limb to the contralateral limb and to baseline measurements.

Data Presentation

The following tables summarize quantitative data from studies evaluating the efficacy of this compound in canine orthopedic pain models.

Table 1: Efficacy of this compound in a Urate Crystal-Induced Synovitis Model [23]

| Treatment Group | Mean Lameness Score (Hour 14) |

| This compound | 1.63 |

| Firocoxib | 0.75 |

| Carprofen | 2.0 |

| Meloxicam | 1.75 |

Table 2: Effect of this compound on Synovial Fluid Prostaglandin E2 (PGE2) in Dogs with Osteoarthritis [5][24]

| Treatment | Synovial Fluid PGE2 Concentration (pg/mL) - Day 0 | Synovial Fluid PGE2 Concentration (pg/mL) - Day 3 | Synovial Fluid PGE2 Concentration (pg/mL) - Day 10 |

| This compound | Baseline | Significantly Decreased | Significantly Decreased |

| Carprofen | Baseline | Significantly Decreased | Significantly Decreased |

| Etodolac | Baseline | Significantly Decreased | Significantly Decreased |

Table 3: this compound Efficacy in a Cranial Cruciate Ligament Repair Model

| Treatment Group (mg/kg/day) | Mean Clinical Pain and Lameness Scores (Improvement from Baseline) |

| Placebo (0) | - |

| 2 | Statistically significant improvement within 3 days post-surgery |

| 4 | Statistically significant improvement (p<0.05) within 1 day post-surgery |

| 6 | - |

Visualizations

Conclusion

This compound is an effective analgesic and anti-inflammatory agent for the management of postoperative pain in canine orthopedic surgery models. Its COX-2 selective mechanism of action provides targeted therapy to reduce pain and inflammation. The use of validated pain assessment tools and objective measures of limb function are critical for accurately evaluating the efficacy of this compound in a research setting. The protocols and data presented in these application notes provide a framework for the design and execution of studies investigating the use of this compound in canine orthopedic pain models.

References

- 1. drugs.com [drugs.com]

- 2. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 3. dvm360.com [dvm360.com]

- 4. researchgate.net [researchgate.net]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. cdn.ymaws.com [cdn.ymaws.com]

- 7. marionvet.net [marionvet.net]

- 8. acvs.org [acvs.org]

- 9. newmetrica.com [newmetrica.com]

- 10. academy.royalcanin.com [academy.royalcanin.com]

- 11. theses.gla.ac.uk [theses.gla.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. metacam.co.uk [metacam.co.uk]

- 14. Using Validated Tools to Assess Acute Pain in Practice - WSAVA 2019 Congress - VIN [vin.com]

- 15. vetmedbiosci.colostate.edu [vetmedbiosci.colostate.edu]

- 16. researchgate.net [researchgate.net]

- 17. pubcompare.ai [pubcompare.ai]

- 18. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 19. Force Plate Gait Analysis in Dogs After Femoral Head and Neck Excision - PMC [pmc.ncbi.nlm.nih.gov]

- 20. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 21. todaysveterinarynurse.com [todaysveterinarynurse.com]

- 22. researchgate.net [researchgate.net]

- 23. s3.amazonaws.com [s3.amazonaws.com]

- 24. In vivo effects of carprofen, this compound, and etodolac on prostanoid production in blood, gastric mucosa, and synovial fluid in dogs with chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Long-Term Deracoxib Administration in Canine Osteoarthritis

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of the long-term administration of deracoxib for the treatment of canine osteoarthritis, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating relevant biological pathways and workflows.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, indicated for the control of pain and inflammation associated with osteoarthritis in dogs.[1][2] As a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, this compound targets the production of prostaglandins involved in inflammation while sparing the constitutive COX-1 enzyme, which is responsible for functions such as gastric mucosal protection and platelet aggregation.[3][4] This selective action is intended to reduce the risk of gastrointestinal side effects associated with traditional NSAIDs.[5] Long-term administration is often necessary for managing chronic conditions like osteoarthritis.[6][7] This document outlines the findings from long-term studies, providing data-driven insights and standardized protocols for future research.

Mechanism of Action

This compound exerts its anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme.[3] This enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins at the site of inflammation.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | VCA Animal Hospitals [vcahospitals.com]

- 3. cdn.ymaws.com [cdn.ymaws.com]

- 4. dvm360.com [dvm360.com]

- 5. Safety and tolerability of 3-week and 6-month dosing of Deramaxx (this compound) chewable tablets in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deramaxx (this compound)for Dogs: Uses, Dosage, Side Effects - GoodRx [goodrx.com]

Application Notes and Protocols for High-Throughput Screening of Deracoxib Analogues

Introduction

Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib class.[1][2] It functions by inhibiting the cyclooxygenase (COX) enzymes, with a greater selectivity for COX-2 over COX-1 at therapeutic doses in dogs.[1] COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain, while COX-1 is a constitutive enzyme involved in physiological processes such as gastric mucosal protection and platelet aggregation.[3][4] The development of selective COX-2 inhibitors like this compound aims to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of this compound analogues to identify novel and potent COX-2 selective inhibitors. The protocols outlined below describe a primary biochemical screen to assess direct COX-2 inhibition, a secondary screen to determine COX-1 selectivity, and a cell-based assay to evaluate cytotoxicity.

I. Signaling Pathway of COX-2 in Inflammation

The diagram below illustrates the signaling pathway leading to the production of prostaglandins by COX-2, a key process in the inflammatory response.

Caption: COX-2 signaling pathway in inflammation.

II. High-Throughput Screening (HTS) Workflow

The following diagram outlines the logical workflow for screening a library of this compound analogues.

Caption: HTS workflow for this compound analogues.

Experimental Protocols

Protocol 1: Primary High-Throughput Screen - Fluorescent COX-2 Inhibitor Assay

This protocol is adapted from commercially available COX fluorescent inhibitor screening kits.[7][8][9][10][11]

Objective: To identify compounds that inhibit the peroxidase activity of human recombinant COX-2. The assay measures the fluorescence generated from the oxidation of a probe in the presence of prostaglandin G2 (PGG2), an intermediate product of the COX reaction.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid (substrate)

-

NaOH

-

This compound Analogue Library (dissolved in DMSO)

-

Positive Control: Celecoxib (a known COX-2 inhibitor)

-

96-well or 384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 535 nm, Emission: 587 nm)

Procedure:

-

Reagent Preparation:

-

Prepare COX Assay Buffer as per the manufacturer's instructions.

-

Reconstitute and dilute the COX-2 enzyme, COX Probe, and COX Cofactor in Assay Buffer to their working concentrations. Keep enzymes on ice.

-

Prepare the Arachidonic Acid/NaOH solution immediately before use.

-

-

Assay Plate Setup:

-

Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.

-

Inhibitor Control (IC) wells: Add 10 µL of Celecoxib solution.

-

Sample (S) wells: Add 10 µL of each this compound analogue at the desired screening concentration (e.g., 10 µM final concentration).

-

Solvent Control wells: If concerned about DMSO effects, prepare wells with the same final concentration of DMSO as in the sample wells.

-

-

Reaction Master Mix Preparation:

-

Prepare a master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-2 enzyme for the number of wells required.

-

-

Reaction Initiation and Measurement:

-

Add 80 µL of the Reaction Master Mix to each well.

-

Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

-

Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

-

Data Analysis:

-

Calculate the reaction rate (slope) for all wells from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each this compound analogue using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100

-

Compounds showing significant inhibition (e.g., >50%) are considered primary hits and are selected for dose-response analysis to determine their IC50 values.

| Parameter | Description |

| Assay Principle | Fluorometric detection of PGG2, the intermediate product of the COX-2 reaction.[11] |

| Enzyme Source | Human Recombinant COX-2 |

| Substrate | Arachidonic Acid |

| Detection | Fluorescence (Ex/Em = 535/587 nm)[9] |

| Plate Format | 96-well or 384-well |

| Positive Control | Celecoxib |

| Primary Hit Criteria | ≥ 50% inhibition at a single concentration (e.g., 10 µM) |

Protocol 2: Secondary Screen - Fluorescent COX-1 Inhibitor Assay for Selectivity

Objective: To determine the inhibitory activity of the primary hits against the COX-1 isoform to assess their selectivity.

Materials:

-

Ovine COX-1 enzyme

-

All other reagents are the same as in Protocol 1.

-

Positive Control: SC-560 (a known COX-1 inhibitor)

Procedure: The procedure is identical to Protocol 1, with the substitution of human recombinant COX-2 with ovine COX-1.

Data Analysis:

-

Determine the IC50 value for each primary hit against both COX-1 and COX-2.

-

Calculate the Selectivity Index (SI) for each compound: SI = IC50 (COX-1) / IC50 (COX-2)

-

A higher SI value indicates greater selectivity for COX-2.

| Parameter | Description |

| Assay Principle | Fluorometric detection of PGG2, the intermediate product of the COX-1 reaction.[7][12] |

| Enzyme Source | Ovine COX-1 |

| Substrate | Arachidonic Acid |

| Detection | Fluorescence (Ex/Em = 535/587 nm)[12] |

| Plate Format | 96-well |

| Positive Control | SC-560 |

| Output | IC50 value for COX-1 inhibition and Selectivity Index (SI). |

Protocol 3: Cell-Based Cytotoxicity Assay - MTT Assay

Objective: To evaluate the general cytotoxicity of the confirmed COX-2 selective hits on a relevant cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

Materials:

-

A relevant cell line (e.g., a human macrophage cell line like U937 or a canine cell line)

-

Complete cell culture medium

-

This compound analogues (from the confirmed hits)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear, flat-bottom plates

-

Absorbance plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the confirmed hit compounds.

-

Remove the medium from the wells and add 100 µL of medium containing the compounds at various concentrations.

-

Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate for 24-48 hours.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting.

-

Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

Determine the CC50 (50% cytotoxic concentration) for each compound.

| Parameter | Description |

| Assay Principle | Colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells.[13][16] |

| Cell Line | Human or canine cell line (e.g., macrophages, fibroblasts) |

| Detection | Absorbance at 570 nm |

| Plate Format | 96-well |

| Output | CC50 value, indicating the concentration at which 50% of cell viability is lost. |

Data Presentation

Quantitative data from the screening cascade should be summarized in the following tables for clear comparison and decision-making.

Table 1: Primary Screen - COX-2 Inhibition Data

| Compound ID | Concentration (µM) | % Inhibition of COX-2 | Hit (Yes/No) |

| This compound-A1 | 10 | 85.2 | Yes |

| This compound-A2 | 10 | 12.5 | No |

| This compound-A3 | 10 | 92.1 | Yes |

| ... | ... | ... | ... |

| Celecoxib | 1 | 95.8 | Yes |

Table 2: Dose-Response and Selectivity Data for Primary Hits

| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| This compound-A1 | 0.85 | 42.5 | 50 |

| This compound-A3 | 0.52 | >100 | >192 |

| ... | ... | ... | ... |

| Celecoxib | 0.05 | 15 | 300 |

Table 3: Cytotoxicity Data for Confirmed Hits

| Compound ID | CC50 (µM) | Therapeutic Index (CC50 / COX-2 IC50) |

| This compound-A1 | >100 | >117 |

| This compound-A3 | 85 | 163 |

| ... | ... | ... |

| Celecoxib | 75 | 1500 |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Deramaxx™(this compound) [dailymed.nlm.nih.gov]

- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 5. Deramaxx™ | PetMD [petmd.com]

- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. interchim.fr [interchim.fr]

- 9. assaygenie.com [assaygenie.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 12. abcam.com [abcam.com]

- 13. MTT assay overview | Abcam [abcam.com]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation | MDPI [mdpi.com]

- 16. broadpharm.com [broadpharm.com]

Application Note: Quantitative Analysis of Deracoxib in Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) and a selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to control pain and inflammation.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for determining drug concentrations in complex biological matrices like plasma.[2] This application note provides a detailed protocol for the quantification of this compound in plasma using LC-MS/MS, including sample preparation, chromatographic and spectrometric conditions, and method validation parameters.

Experimental Protocols

This section details the methodology for the quantification of this compound in plasma.

1. Materials and Reagents

-

This compound analytical standard

-

Celecoxib (Internal Standard - IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Blank plasma (from the same species as the study samples)

-

Standard laboratory equipment: vortex mixer, centrifuge, pipettes.

2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (Celecoxib) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions. Prepare a separate working solution for the internal standard.

-

Calibration Standards (CS): Spike blank plasma with the appropriate working standard solutions to create a calibration curve with a suggested range of 1-2000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations, independent of the calibration standards.

3. Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[3]

-

Pipette 100 µL of plasma sample (or CS/QC) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., Celecoxib at 500 ng/mL) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following tables outline the optimized parameters for the liquid chromatography and mass spectrometry systems.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UHPLC/HPLC System |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |